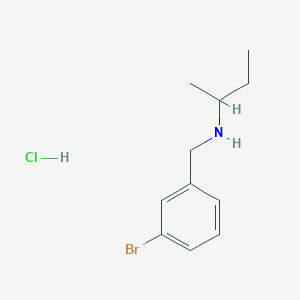

N-(3-溴苄基)-2-丁胺盐酸盐

描述

“N-(3-Bromobenzyl)-2-butanamine hydrochloride” is a chemical compound with the CAS Number: 90389-56-3 . It has a molecular weight of 278.62 and its IUPAC name is N-(3-bromobenzyl)-1-butanamine hydrochloride . The compound is typically stored at room temperature and is available in solid form .

Molecular Structure Analysis

The InChI code for “N-(3-Bromobenzyl)-2-butanamine hydrochloride” is 1S/C11H16BrN.ClH/c1-2-3-7-13-9-10-5-4-6-11(12)8-10;/h4-6,8,13H,2-3,7,9H2,1H3;1H . This indicates the presence of a bromobenzyl group attached to a butanamine molecule, with an additional hydrochloride group.Physical And Chemical Properties Analysis

“N-(3-Bromobenzyl)-2-butanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 278.62 . The InChI code is 1S/C11H16BrN.ClH/c1-2-3-7-13-9-10-5-4-6-11(12)8-10;/h4-6,8,13H,2-3,7,9H2,1H3;1H , which provides information about its molecular structure.科学研究应用

合成和有机化学

N-(3-溴苄基)-2-丁胺盐酸盐是有机合成中的重要中间体,用于各种化学、农药和医药领域。一项研究证明了它在 N,N-二甲基-4-硝基苄胺合成中的用途,突出了一个生产成本低、操作简单、环境友好的工艺 (王凌雅,2015)。

抗真菌应用

相关化合物布替萘芬盐酸盐(一种苄胺衍生物)表现出显着的抗真菌特性。已证明它对豚鼠的皮肤癣菌病具有很高的疗效,超过了其他参考药物的疗效 (T. Arika 等,1990)。

分析化学

在分析化学中,N-(3-溴苄基)-2-丁胺盐酸盐衍生物已被研究其紫外吸收和色谱性质。这些研究对于识别和表征各种背景下的类似化合物(包括药物分析)至关重要 (C. Clark 等,1995)。

神经保护作用

N-(3-溴苄基)-2-丁胺盐酸盐的某些衍生物,如 LY042826 和 LY393615,在脑缺血动物模型中显示出神经保护作用。这些研究表明缺血性脑损伤的潜在治疗应用 (C. Hicks 等,2000)。

环境化学

该化合物的衍生物也已在环境化学中得到研究。例如,研究了氯化海水游泳池中二苯甲酮-3 的降解产物,揭示了溴化消毒副产物的形成,这些副产物比氯化副产物更具毒性 (Tarek Manasfi 等,2015)。

催化和合成

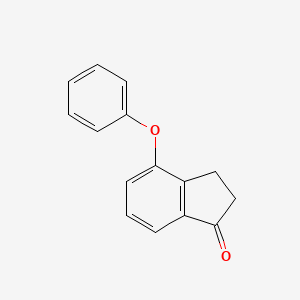

该化合物在催化过程中发挥作用,例如在使用 [Cu] 催化的多米诺一锅法合成异苯并呋喃-1(3H)-酮中。这种方法以其环境友好性而著称,使用水作为唯一溶剂 (L. Mahendar 和 G. Satyanarayana,2015)。

安全和危害

The safety data sheet for a similar compound, benzyl bromide, indicates that it is a flammable liquid, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle “N-(3-Bromobenzyl)-2-butanamine hydrochloride” with care, using protective gloves, eye protection, and face protection .

作用机制

Target of Action

N-(3-Bromobenzyl)-2-butanamine hydrochloride, also known as N-BBN, primarily targets tubulin in cancer cells . Tubulin is a globular protein that polymerizes into microtubules, providing structure and shape to cells. It plays a crucial role in cell division, making it a popular target for anticancer drugs .

Mode of Action

N-BBN interacts with tubulin, perturbing its tertiary structure . This interaction disrupts the normal architecture of microtubules within the cell .

Biochemical Pathways

The disruption of microtubule architecture by N-BBN affects various cellular processes, including cell division. By interfering with the normal function of tubulin, N-BBN inhibits the proliferation of cancer cells . The exact biochemical pathways affected by this disruption are still under investigation.

Pharmacokinetics

The compound’s strong inhibition of cancer cell viability suggests it may have favorable bioavailability .

Result of Action

N-BBN has been found to inhibit the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . This suggests that the compound’s action results in a significant decrease in the viability of cancer cells .

Action Environment

属性

IUPAC Name |

N-[(3-bromophenyl)methyl]butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.ClH/c1-3-9(2)13-8-10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJICSCOZMFDNLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC(=CC=C1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1049678-18-3 | |

| Record name | Benzenemethanamine, 3-bromo-N-(1-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049678-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B3059561.png)

![2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol](/img/structure/B3059562.png)

![4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one](/img/structure/B3059571.png)